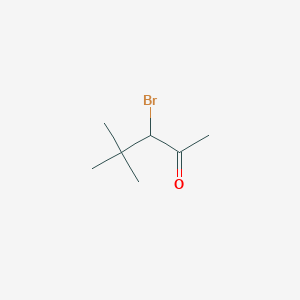

3-Bromo-4,4-dimethylpentan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-4,4-dimethylpentan-2-one” is a chemical compound with the CAS Number: 4957-78-2 . It has a molecular weight of 193.08 .

Synthesis Analysis

A paper titled “An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors” discusses a synthesis strategy for a compound that starts from 2-bromo-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The InChI code for “3-Bromo-4,4-dimethylpentan-2-one” is 1S/C7H13BrO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Lithiation of Dimer of 3-Bromo-6-dimethylamino-1-azafulvene

- This study discusses the use of the dimer of 3-bromo-6-dimethylamino-1-azafulvene as a progenitor for synthesizing 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes (Muchowski & Hess, 1988).

One-Pot Synthesis of 6-Bromo-4,4-dimethylthiochroman

- This paper reports the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene, highlighting a low consumption and low pollution approach (Zhou et al., 2013).

Synthesis and Characterization of Dimethyl 6-Bromo-2H-chromene-2,3-dicarboxylate

- This research focuses on the synthesis, kinetics, and mechanism of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, emphasizing its applications in drug synthesis, particularly anticancer drugs (Asheri et al., 2016).

Pseudoesters and Derivatives

- The study presents the formation of cyclopropane lactones and fused heterocyclic compounds from the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel, highlighting its application in chemical synthesis (Farin˜a et al., 1987).

Spectroscopic and DFT Studies

- An investigation of the bromo based theyophen chalcone derivative 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one (BTDAP) using spectroscopy and quantum chemistry methods, providing insights into the structural and electronic properties of bromine-substituted compounds (Ramesh et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3-bromo-4,4-dimethylpentan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEGEGKDYBOBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt](/img/structure/B2839084.png)

![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)